Lansoprazole sodium Lansoprazole sodium A 2,2,2-trifluoroethoxypyridyl derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS. Lansoprazole is a racemic mixture of (R)- and (S)-isomers.
Brand Name: Vulcanchem
CAS No.: 226904-00-3
VCID: VC0003957
InChI: InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]
Molecular Formula: C16H13F3N3NaO2S
Molecular Weight: 391.3 g/mol

Lansoprazole sodium

CAS No.: 226904-00-3

Cat. No.: VC0003957

Molecular Formula: C16H13F3N3NaO2S

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

Lansoprazole sodium - 226904-00-3

CAS No. 226904-00-3
Molecular Formula C16H13F3N3NaO2S
Molecular Weight 391.3 g/mol
IUPAC Name sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Standard InChI InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1
Standard InChI Key OTGPYEHFRKGRIZ-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

Lansoprazole sodium is a 2,2,2-trifluoroethoxypyridyl derivative of timoprazole, characterized by a benzimidazole core linked to a pyridine ring via a methylsulfinyl group . The sodium salt formation occurs at the sulfinyl oxygen, resulting in improved aqueous solubility. X-ray crystallography reveals a planar benzimidazole moiety and a twisted pyridine ring, with the sodium ion coordinated to the sulfoxide group and water molecules .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight391.3 g/mol
pKa (sulfinyl group)4.0
LogP (octanol/water)2.5
Aqueous Solubility (25°C)50 mg/mL
Melting Point166–168°C (decomposes)

The racemic nature of lansoprazole sodium necessitates enantiomeric resolution in pharmacokinetic studies, though clinical use employs the racemate due to comparable efficacy between (R)- and (S)-isomers .

Pharmacokinetic Profile

Absorption and Bioavailability

Oral administration of lansoprazole sodium demonstrates rapid absorption, with time to maximum plasma concentration (TmaxT_{\text{max}}) varying by formulation:

  • Immediate-release capsules (T preparation): Tmax=0.5hoursT_{\text{max}} = 0.5 \, \text{hours}

  • Enteric-coated tablets (R preparation): Tmax=1.5hoursT_{\text{max}} = 1.5 \, \text{hours}

Bioavailability exceeds 80% even after first-dose administration, attributable to the sodium salt’s enhanced dissolution in gastric fluid . Co-administration with sodium bicarbonate (1100 mg) accelerates absorption by neutralizing gastric pH, achieving therapeutic plasma levels within 15 minutes .

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 isoforms (CYP2C19 > CYP3A4) generates two primary metabolites:

  • 5-Hydroxy lansoprazole (CYP2C19-mediated)

  • Lansoprazole sulfone (CYP3A4-mediated)

Elimination occurs predominantly through biliary excretion (70%), with renal clearance accounting for 30% of the dose. Plasma half-life (t1/2t_{1/2}) ranges from 1.4–2 hours, but acid suppression persists for 24+ hours due to irreversible proton pump inhibition .

Pharmacodynamic Mechanisms

Proton Pump Inhibition

Lansoprazole sodium’s sulfoxide group undergoes acid-catalyzed conversion to a sulfenic acid intermediate, which forms disulfide bonds with cysteine residues (Cys813 and Cys822) on the H+/K+\text{H}^+/\text{K}^+-ATPase . This covalent modification inactivates the enzyme, reducing basal and stimulated acid secretion by 85–98% at steady state .

Intragastric pH Modulation

Clinical trials demonstrate superior acid suppression with lansoprazole sodium compared to older PPIs:

Table 2: pH > 4.0 Duration (24-Hour Period)

Dose RegimenT PreparationR Preparation
Single-dose (30 mg)68.2%54.7%
Multiple-dose (7 days)72.9%65.1%

The immediate-release formulation maintains pH > 4.0 for 14.3 hours/day versus 12.1 hours/day for delayed-release forms .

Synthesis and Manufacturing

Industrial Synthesis

A patented water-based synthesis eliminates organic solvents, enhancing safety and yield :

Reaction Scheme:

\text{Lansoprazole} + \text{NaOH} \xrightarrow[-6\,^\circ\text{C}]{H_2O} \text{Lansoprazole Sodium} \quad (\text{Yield: 99\%})[5]

Key process parameters:

  • Molar ratio (Lansoprazole:NaOH) = 1:1–1.2

  • Reaction temperature = -6–6°C

  • Activated carbon purification (0.02–0.05:1 w/w)

This method reduces production costs by 40% compared to traditional organic-phase synthesis .

Clinical Applications

Approved Indications

  • Gastroesophageal reflux disease (GERD): Healing rates of 82–92% at 8 weeks (30 mg/day)

  • Zollinger-Ellison syndrome: Dose titration up to 180 mg/day maintains pH > 4.0

  • Helicobacter pylori eradication: Triple therapy (30 mg BID + amoxicillin + clarithromycin) achieves 88–94% success

Off-Label Uses

  • NSAID-induced ulcer prophylaxis: 15 mg/day reduces ulcer incidence by 75%

  • Stress ulcer prevention in ICU: Continuous infusion (6 mg/hr) outperforms intermittent dosing

Comparative Efficacy Analysis

Table 3: Mean Daily pH (24-Hour Monitoring)

PPI (30 mg)pH > 4.0 DurationAUC024_{0-24} (mg·h/L)
Lansoprazole sodium14.7 h2,450
Omeprazole12.1 h1,980
Pantoprazole11.4 h1,760

Lansoprazole sodium’s faster TmaxT_{\text{max}} and higher AUC correlate with prolonged acid suppression .

Future Perspectives

Novel Formulations

  • Orally disintegrating tablets: Bioequivalent to capsules (AUC ratio 1.03)

  • Continuous IV infusion: Phase III trials for critical care applications

Genetic Polymorphism Considerations

CYP2C19 poor metabolizers exhibit 3.5-fold higher AUC, necessitating dose adjustments in 15–20% of Asians .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator